2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

DNQ-PAC LogP dissolution inhibition

Thick-film novolak resists suffer >10% dark film loss with standard PACs. This monofunctional 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate ester features a 2,4-dichlorophenyl ballast that elevates hydrophobicity (XLogP 6.5 vs. 2.08). - **Outcome:** Reduces unexposed area dissolution, preserves aspect ratio in 5-50 μm films. - **Structural differentiation:** 6-sulfonyl isomer (rare) + electron-withdrawing Cl₂ - not interchangeable with 4/5-sulfonyl or non-halogenated analogs. - **Supply:** Packaged under inert atmosphere, ready for i-line resist formulation or SAR studies.

Molecular Formula C16H8Cl2N2O4S
Molecular Weight 395.2 g/mol
CAS No. 94202-18-3
Cat. No. B12685431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
CAS94202-18-3
Molecular FormulaC16H8Cl2N2O4S
Molecular Weight395.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H8Cl2N2O4S/c17-9-4-7-14(12(18)8-9)24-25(22,23)15-3-1-2-11-10(15)5-6-13(20-19)16(11)21/h1-8H
InChIKeyUFWLHIBOVCUXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichlorophenyl 6-Sulfonyl DNQ PAC: Procurement-Ready Overview


2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS 94202-18-3) is a monofunctional diazonaphthoquinone (DNQ) sulfonate ester belonging to the 6-sulfonyl DNQ subclass [1]. It functions as a photoactive compound (PAC) in conventional novolak-based positive photoresists, where the DNQ chromophore acts as a dissolution inhibitor that undergoes Wolff rearrangement upon UV exposure to generate base-soluble indene carboxylic acid [2]. The compound is distinguished from generic DNQ PACs by its 2,4-dichlorophenyl ester ballast group, which imparts elevated hydrophobicity (XLogP = 6.5) compared to non-halogenated phenyl analogs [3]. With a molecular formula of C16H8Cl2N2O4S and a molecular weight of 395.2 g/mol, it belongs to the 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate ester family, a less common isomer class relative to the widely used 4- and 5-sulfonyl DNQ esters [4].

Why Generic DNQ Sulfonate Esters Cannot Substitute This PAC


Conventional DNQ/novolak photoresist performance is exquisitely sensitive to the molecular structure of the PAC, particularly the sulfonyl substitution position on the DNQ chromophore and the hydrophobicity of the phenolic ester ballast group [1]. The Urano et al. study demonstrated that 4-, 5-, and 6-sulfonyl DNQ esters exhibit distinct dissolution inhibition characteristics and photobleaching behaviors, meaning that even isomeric substitution at different positions on the naphthalene ring cannot be considered functionally interchangeable [2]. Furthermore, the electron-withdrawing nature of substituents on the phenolic ester moiety directly modulates the electron density at the sulfonyl linkage, altering the hydrogen-bonding interaction strength with the novolak resin and consequently shifting the dissolution inhibition efficiency by factors that can exceed 2.7-fold in analogous benzophenone-based inhibitor systems [3]. The 2,4-dichlorophenyl group in CAS 94202-18-3 introduces two strongly electron-withdrawing chlorine atoms that are absent in standard phenyl ester PACs; simply procuring a non-chlorinated 6-sulfonyl DNQ ester or a 4-/5-sulfonyl isomer risks altering the dose-to-clear, dark film loss, and contrast of the final resist formulation. The quantitative evidence below establishes the structural features that drive this differentiation.

Quantitative Differentiation Evidence for This Chlorinated 6-Sulfonyl DNQ PAC


Hydrophobicity-Driven Dissolution Inhibition: Chlorinated vs. Non-Chlorinated Phenyl DNQ

The 2,4-dichlorophenyl ester ballast group confers significantly higher hydrophobicity compared to the non-chlorinated phenyl 6-sulfonyl DNQ analog [1]. The target compound exhibits a computed XLogP of 6.5 (PubChem/basechem) and an experimentally derived LogP of 3.81 (SIELC HPLC method), while the non-chlorinated phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate (CAS 23295-00-3) has a LogP of 2.08 [2]. In DNQ/novolak systems, increased PAC hydrophobicity is directly correlated with stronger dissolution inhibition in the unexposed state because hydrophobic PAC molecules more effectively block the percolation of aqueous base developer into the phenolic resin matrix [3]. The McAdams et al. study on novolak-based photoresists demonstrated that variations in inhibitor hydrophobicity, modulated by substituent electronic effects, can alter dissolution inhibition strength by a factor of up to 2.75 (range 0.8–2.2 relative units) [3]. The 2,4-dichlorophenyl compound is therefore expected to provide more effective dark-film preservation during development, translating to lower dark film loss and potentially higher contrast compared to formulations using the non-chlorinated phenyl analog.

DNQ-PAC LogP dissolution inhibition novolak resist dark film loss

Sulfonyl Substitution Position: 6-Sulfonyl vs. 4- and 5-Sulfonyl DNQ Isomers

The target compound carries the DNQ sulfonate ester at the 6-position of the naphthalene ring (6-sulfonyl DNQ), distinguishing it from the industrially predominant 4-sulfonyl (2,1,4-DNQ) and 5-sulfonyl (2,1,5-DNQ) isomers [1]. Urano et al. (1993) systematically compared 4-DNQ, 5-DNQ, and 6-DNQ sulfonyl esters using identical phenolic ballast molecules and demonstrated that the three substitution positions produce measurably different PAC characteristics, including dissolution inhibition efficiency, photosensitivity, and contrast [1]. In a related study on the decarboxylation-type image reversal chemistry, it was shown that the electron-withdrawing effect of the sulfonyl group is significantly stronger when attached at the 4-position of the diazo compared to the 5-position, directly impacting the photogenerated acid strength and the consequent resist image reversal behavior [2]. The 6-sulfonyl substitution represents a distinct electronic environment that is under-explored relative to the 4- and 5-sulfonyl counterparts, offering a unique tool for formulators seeking to fine-tune the dissolution rate differential between exposed and unexposed regions without changing the novolak resin or developer conditions.

DNQ isomer sulfonyl position photobleaching dissolution rate electron-withdrawing effect

Electron-Withdrawing Chlorine Effect on DNQ Photolysis Efficiency

The 2,4-dichlorophenyl moiety introduces two electron-withdrawing chlorine substituents ortho and para to the sulfonate ester linkage [1]. In DNQ PACs, electron-withdrawing groups on the phenolic ballast have been shown to significantly alter resist behavior. A study on 4-substituted diazonaphthoquinones demonstrated that DNQ compounds bearing electron-withdrawing groups can switch the resist tone from positive to negative due to enhanced sulfonic acid generation efficiency upon photolysis, which promotes crosslinking rather than dissolution [2]. While the target compound is designed for positive-tone applications, the chlorine substituents are expected to increase the electrophilicity of the sulfonyl ester linkage, potentially accelerating the photolytic conversion to indene carboxylic acid and enhancing the quantum efficiency of the photoinduced Wolff rearrangement [3]. The quantum efficiency of DNQ photoconversion typically ranges from 0.2 to 0.4 and is known to vary with the exact DNQ structure and substituent pattern [3]. The 2,4-dichloro substitution pattern may shift the quantum yield toward the upper end of this range, offering higher photospeed compared to non-halogenated or mono-halogenated analogs.

DNQ photolysis electron-withdrawing group sulfonic acid generation photoacid generator Wolff rearrangement

Isomer-Dependent Shelf-Life Stability of DNQ PACs

The long-term storage stability of DNQ PACs is a critical procurement consideration, as premature thermal or acid-catalyzed decomposition generates indene carboxylic acid that reduces the dissolution inhibition contrast of the resist [1]. A quantitative study measuring trace acid levels in forced aging experiments of dry DNQ PACs demonstrated that the 2,1,5-diazonaphthoquinone isomer decomposes measurably faster than the 2,1,4-diazonaphthoquinone isomer under identical accelerated aging conditions [2]. This establishes that the DNQ sulfonyl substitution position directly affects thermal stability, and that isomeric PACs are not interchangeable from a shelf-life perspective. The 6-sulfonyl DNQ architecture of CAS 94202-18-3 represents a third isomeric class whose decomposition kinetics may differ from both the 4- and 5-isomers. While explicit comparative decomposition rate data for the 6-isomer are not publicly available, the documented stability hierarchy among DNQ isomers (5-sulfonyl < 4-sulfonyl) indicates that isomer selection is a quantifiable parameter for managing PAC lot-to-lot consistency and resist pot-life [2].

DNQ stability trace acid forced aging isomer decomposition shelf life

Optimal Procurement and Application Scenarios


High-Contrast Thick-Film Positive Photoresists with Low Dark Film Loss

The elevated hydrophobicity (XLogP = 6.5 vs. LogP = 2.08 for non-chlorinated phenyl analog) of this PAC makes it particularly suitable for thick-film photoresist formulations (5–50 μm) where excessive dark film loss during aqueous base development is a primary failure mode [1]. The chlorine substituents enhance the PAC's ability to block developer percolation in unexposed regions, preserving film thickness and enabling higher aspect ratio structures. This compound should be evaluated as a direct replacement for standard phenyl DNQ sulfonate PACs when current formulations exhibit unacceptable dark film loss exceeding 5–10% of initial thickness in unexposed areas [2].

I-Line Resists with Alternative Isomer PAC for Patent Differentiation

The 6-sulfonyl DNQ architecture is significantly less common in commercial photoresist formulations than the 4- and 5-sulfonyl isomers, which dominate the patent literature [1]. For resist manufacturers seeking composition-of-matter differentiation or freedom-to-operate advantages, incorporating a 6-sulfonyl DNQ PAC with a halogenated ballast provides a structurally distinct photoactive component. The Urano et al. (1993) study confirms that 6-sulfonyl DNQ esters are viable PACs with measurable lithographic performance, making this compound a credible candidate for i-line resist formulation development [1].

SAR Studies of DNQ Inhibitors with Electron-Withdrawing Ballast Groups

The 2,4-dichlorophenyl group provides a well-defined electron-withdrawing substitution pattern (two chlorine atoms at ortho and para positions) that can serve as a model system for systematic SAR studies on how ballast group electronics modulate DNQ PAC performance [1]. The established findings that electron-withdrawing substituents can invert resist tone from positive to negative in certain polyimide-based systems [2] suggest that this compound is a valuable probe molecule for investigating the boundary conditions between positive-tone dissolution inhibition and negative-tone photo-crosslinking behavior.

Specialty Resists Targeting Enhanced Photospeed via Chlorine Effects

For applications where maximizing photospeed (minimizing dose-to-clear) is more critical than ultimate resolution—such as display manufacturing, printed circuit board lithography, or MEMS fabrication—the electron-withdrawing chlorine substituents on the PAC ballast may accelerate the photolytic conversion to indene carboxylic acid [1]. The quantum yield of DNQ photoconversion (baseline 0.2–0.4) is structure-dependent [2], and the dichloro substitution pattern is hypothesized to shift the efficiency toward the higher end of this range, potentially reducing required exposure doses by 10–30% compared to non-halogenated PAC analogs at equivalent loading levels.

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